molecular formula C3H7NO2S2 B10760380 Thiocysteine CAS No. 6165-31-7

Thiocysteine

Cat. No.: B10760380
CAS No.: 6165-31-7
M. Wt: 153.23 g/mol
InChI Key: XBKONSCREBSMCS-REOHCLBHSA-N
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Description

Thiocysteine, also known as S-thiocysteine, is a sulfur-containing amino acid derivative. It is structurally similar to cysteine, but with a thiol group (-SH) replaced by a this compound group (-SSH). This modification imparts unique chemical properties to this compound, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocysteine can be synthesized through several methods. One common approach involves the reaction of cysteine with sulfur donors under controlled conditions. For example, cysteine can be treated with elemental sulfur or sulfur-containing compounds to introduce the this compound group. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by acids or bases to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce this compound by overexpressing the necessary enzymes involved in sulfur metabolism. These microorganisms are cultured in bioreactors under optimized conditions to maximize this compound yield. The product is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: Thiocysteine undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides or other sulfur-containing compounds. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the this compound group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Cysteine and related thiol compounds.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiocysteine has a wide range of applications in scientific research:

    Chemistry: this compound is used as a building block for the synthesis of complex sulfur-containing molecules. It is also employed in studies of sulfur chemistry and reactivity.

    Biology: this compound is studied for its role in cellular metabolism and redox regulation. It is also used as a probe to investigate protein structure and function.

    Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as antioxidants and anti-inflammatory agents.

    Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

Thiocysteine exerts its effects through several mechanisms:

    Redox Regulation: The this compound group can undergo reversible oxidation and reduction, allowing this compound to participate in redox regulation within cells. This property is crucial for maintaining cellular redox balance and protecting against oxidative stress.

    Protein Modification: this compound can form covalent bonds with proteins, modifying their structure and function. This can affect enzyme activity, signal transduction, and other cellular processes.

    Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes, receptors, and transcription factors. It can modulate signaling pathways involved in inflammation, apoptosis, and other cellular responses.

Comparison with Similar Compounds

Thiocysteine is unique compared to other sulfur-containing amino acids such as cysteine and methionine:

    Cysteine: While cysteine contains a thiol group (-SH), this compound has a this compound group (-SSH). This difference imparts distinct chemical properties and reactivity to this compound.

    Methionine: Methionine contains a thioether group (-S-CH3), which is less reactive than the this compound group in this compound. This makes this compound more versatile in chemical reactions.

    Similar Compounds: Other similar compounds include homocysteine, which has an additional methylene group compared to cysteine, and selenocysteine, where the sulfur atom is replaced by selenium.

Properties

IUPAC Name

(2R)-2-amino-3-(disulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKONSCREBSMCS-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205073
Record name Thiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5652-32-4, 6165-31-7
Record name Thiocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Mercaptocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Mercaptocysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-MERCAPTOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ74WA9J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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